Dicarbonylcyclopentadienyliodoiron(II)

Catalog No.
S1797253
CAS No.
12078-28-3
M.F
C7H5FeIO2 5*
M. Wt
303.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicarbonylcyclopentadienyliodoiron(II)

CAS Number

12078-28-3

Product Name

Dicarbonylcyclopentadienyliodoiron(II)

Molecular Formula

C7H5FeIO2 5*

Molecular Weight

303.86

InChI

InChI=1S/C5H5.2CO.Fe.HI/c1-2-4-5-3-1;2*1-2;;/h1-5H;;;;1H/p-1

SMILES

[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Fe].[I-]

Dicarbonylcyclopentadienyliodoiron(II), also known as Cyclopentadienyliron dicarbonyl iodide (CpFe(CO)₂I) or Fp1, is a dark brown solid compound that finds applications in various areas of scientific research []. Here's a breakdown of its key research applications:

Organic Synthesis

Dicarbonylcyclopentadienyliodoiron(II) serves as a versatile precursor for the synthesis of numerous organometallic compounds containing the CpFe(CO)₂ fragment []. This fragment, consisting of a cyclopentadienyl (Cp) ring bound to iron through five carbon atoms (η⁵-bonding) and two carbonyl (CO) ligands, is a valuable building block in organic chemistry. Researchers can exploit Fp1's reactivity with various nucleophiles to introduce different functional groups onto the iron center, leading to the formation of diverse organometallic complexes with unique properties.

Dicarbonylcyclopentadienyliodoiron(II) is an organometallic compound with the molecular formula C7H5FeIO2C_7H_5FeIO_2 and a molecular weight of approximately 303.86 g/mol. This compound is classified as a half-sandwich complex, characterized by its unique structure where the cyclopentadienyl ligand acts as a "seat" for the iron center, with carbonyl and iodide ligands providing additional coordination. The compound typically appears as a yellow crystalline solid and is soluble in various organic solvents, making it useful in different chemical applications .

  • FpI should be handled with care as it may be harmful if swallowed or inhaled [].
  • It is recommended to wear gloves and work in a well-ventilated fume hood when handling FpI [].
Typical of organometallic compounds. It can undergo substitution reactions where the iodide ligand can be replaced by other nucleophiles, facilitating the formation of new organoiron complexes. Additionally, it can act as a catalyst in carbon-carbon bond-forming reactions, which are vital in organic synthesis . The compound's reactivity is influenced by the electron density around the iron center, which can be modulated through ligand substitution.

Research into the biological activity of dicarbonylcyclopentadienyliodoiron(II) indicates potential applications in medicinal chemistry. Some studies have suggested that this compound may exhibit antitumor properties, although comprehensive biological evaluations are still required to fully understand its effects and mechanisms of action . Its role as a catalyst in organic synthesis also hints at possible applications in drug development and synthesis.

Dicarbonylcyclopentadienyliodoiron(II) is synthesized through the reaction of cyclopentadienyliron dicarbonyl dimer with iodine (I2). The reaction can be represented as follows:

Cp2Fe2(CO)4+I22CpFe(CO)2ICp_2Fe_2(CO)_4+I_2\rightarrow 2CpFe(CO)_2I

This method effectively introduces the iodide ligand while maintaining the integrity of the cyclopentadienyl and carbonyl ligands . The synthesis typically requires controlled conditions to ensure high yields and purity of the final product.

Dicarbonylcyclopentadienyliodoiron(II) finds various applications across different fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
  • Material Science: The compound is explored for its potential use in creating advanced materials due to its unique electronic properties.
  • Medicinal Chemistry: Its potential biological activity opens avenues for research into new therapeutic agents .

Studies on dicarbonylcyclopentadienyliodoiron(II) often focus on its interactions with other molecules, particularly in catalytic processes. The compound's ability to facilitate reactions by coordinating with substrates is crucial for understanding its catalytic mechanisms. Furthermore, ultraviolet photodissociation studies have been conducted to investigate how this compound behaves under specific light conditions, revealing insights into its stability and reactivity .

Dicarbonylcyclopentadienyliodoiron(II) shares similarities with several other organometallic compounds, particularly those featuring cyclopentadienyl ligands. Here are some comparable compounds:

Compound NameFormulaNotes
Cyclopentadienyliron dicarbonylC5H5Fe(CO)2C_5H_5Fe(CO)_2A precursor to dicarbonylcyclopentadienyliodoiron(II).
Dicarbonyl(η^5-cyclopentadien-1-yl)nickelC5H5Ni(CO)2C_5H_5Ni(CO)_2Similar structure but with nickel as the metal center.
Tricarbonyl(η^5-cyclopentadien-1-yl)manganeseC5H5Mn(CO)3C_5H_5Mn(CO)_3Features manganese; used in catalysis and material science.

Uniqueness

Dicarbonylcyclopentadienyliodoiron(II) is unique due to its iodine substitution, which affects its reactivity profile compared to similar compounds. The presence of both carbonyl and iodide ligands allows for distinct catalytic properties and potential biological activities that may not be present in other organometallic complexes.

Dates

Modify: 2023-08-15

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